![molecular formula C25H24N4O4 B138309 Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 147403-65-4](/img/structure/B138309.png)
Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
描述
Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (CAS: 147403-65-4) is a benzimidazole derivative featuring a biphenyl scaffold substituted with an N-hydroxycarbamimidoyl group at the 2' position. This compound is synthesized via hydrolysis and subsequent purification steps, achieving an 85% yield under optimized conditions (methanol/water, NaOH, 60°C) . It serves as a key intermediate in the synthesis of antihypertensive drugs, particularly angiotensin II receptor antagonists like candesartan cilexitil . Its structural complexity—including the ethoxy group at position 2, the biphenyl-methyl linkage, and the N-hydroxycarbamimidoyl moiety—confers specificity in receptor binding and metabolic stability, making it pharmacologically significant .
生物活性
Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its molecular characteristics, biological mechanisms, and therapeutic implications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C25H24N4O4
- Molecular Weight : 444.5 g/mol
- CAS Number : 147403-65-4
The compound features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
This compound operates through multiple biological pathways:
- Protein Interaction Modulation : The compound has been shown to stabilize interactions between proteins involved in critical signaling pathways, particularly those associated with cancer progression and cell survival. For example, it may enhance the binding of regulatory proteins such as 14-3-3 to tumor suppressor proteins like p53, thereby promoting their stability and function .
- Targeting Ubiquitination Pathways : Research indicates that the compound can modulate targeted ubiquitination processes, which are crucial for protein degradation and cellular regulation. This action may have implications for cancer therapy by influencing the levels of oncogenic proteins .
- Inhibition of Tumor Growth : Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines. Its structural similarity to known anticancer agents positions it as a candidate for further development in oncology .
Biological Activity Studies
Numerous studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Case Study 1 : A study focusing on the interaction of Methyl 2-ethoxy with the 14-3-3 protein family demonstrated that it could effectively stabilize p53 interactions, leading to increased transcriptional activity and reduced tumorigenesis in vitro.
Case Study 2 : In another investigation, the compound was tested against breast cancer cell lines, showing a significant decrease in cell viability compared to controls. The results indicated potential for use as a therapeutic agent in breast cancer treatment.
科学研究应用
Medicinal Chemistry
Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate exhibits potential as a pharmaceutical intermediate . Its structural features suggest it may play a role in the development of novel therapeutic agents, particularly in targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders.
Protein Degradation
The compound is categorized under protein degrader building blocks , indicating its potential utility in the design of targeted protein degradation strategies. Such strategies are gaining traction in drug discovery, particularly for diseases where traditional small molecule inhibitors have failed.
Biochemical Research
In biochemical applications, this compound can serve as a probe or reagent for studying enzyme activities or protein interactions due to its unique functional groups.
Example Application: Enzyme Inhibition Studies
Research has shown that compounds with similar structures can act as enzyme inhibitors or modulators. This compound could be utilized to explore its effects on specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and inhibition mechanisms.
常见问题
Basic Research Questions
Q. What are the critical steps in synthesizing Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate while minimizing impurities?
- Methodology :
- Step 1 : Optimize the coupling of the biphenyl-4-ylmethyl group to the benzimidazole core using palladium-catalyzed cross-coupling reactions to ensure regioselectivity.
- Step 2 : Introduce the N-hydroxycarbamimidoyl group via amidoxime formation under controlled pH (6.5–7.5) to avoid over-oxidation or side reactions.
- Impurity Control : Monitor for desethyl (Formula VI) and amide (Formula VII) impurities using HPLC with a C18 column and UV detection at 254 nm. Adjust reaction time and temperature (e.g., 60–70°C for 8–12 hours) to suppress impurity formation .
- Validation : Use reference standards (e.g., CAS 139481-58-6) to calibrate analytical instruments and confirm purity ≥98% .
Q. Which analytical techniques are recommended for purity assessment and structural confirmation?
- Purity Assessment :
- HPLC : Utilize a gradient elution system (acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities. Retention times for the target compound and common impurities (e.g., desethyl) should differ by ≥2 minutes .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: 470.47) with ≤5 ppm error to verify synthetic accuracy .
- Structural Confirmation :
- 1H/13C NMR : Compare chemical shifts to analogs (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for ester carbonyls). Discrepancies in methylene or ethoxy groups may indicate regiochemical errors .
- FT-IR : Validate the presence of the N-hydroxycarbamimidoyl group via O–H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
Q. What safety precautions are essential when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to irritant (H315, H319) and toxic (H302, H335) hazards .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles.
- Storage : Keep sealed in desiccated containers at room temperature to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Strategy :
- Reaction Path Search : Use density functional theory (DFT) to model key steps (e.g., biphenyl coupling) and identify transition states. Software like Gaussian or ORCA can predict activation energies and guide solvent selection (e.g., DMF vs. THF) .
- Machine Learning : Train models on existing benzimidazole synthesis data to predict optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and reaction conditions (e.g., 70°C vs. 90°C) .
- Feedback Loops : Integrate experimental results (e.g., yield, impurity profiles) into computational workflows to refine predictions iteratively .
Q. How can discrepancies in NMR data for structural elucidation be resolved?
- Case Study :
- Issue : Overlapping aromatic signals (δ 7.2–7.8 ppm) may obscure substitution patterns.
- Solution :
- 2D NMR : Perform HSQC and HMBC to correlate protons with adjacent carbons. For example, cross-peaks between the ethoxy methyl group (δ 1.4 ppm) and the benzimidazole C2 carbon (δ 155 ppm) confirm correct substitution .
- Deuteration : Replace the ethoxy group with deuterated analogs (e.g., CD₃CH₂O–) to simplify splitting patterns in crowded regions .
Q. What approaches are effective for structure-activity relationship (SAR) studies of this compound?
- Methodology :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing ethoxy with methoxy or substituting the biphenyl group with naphthyl). Compare bioactivity using assays like enzyme inhibition (IC₅₀) or receptor binding (Kd) .
- Key SAR Findings :
- N-Hydroxycarbamimidoyl Group : Critical for hydrogen bonding with target enzymes (e.g., angiotensin II receptors). Removal reduces potency by ≥10-fold .
- Biphenyl Linker : Rigidity enhances binding affinity; flexible alkyl chains decrease activity .
- Computational Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., PDB: 1U4G). Focus on π-π stacking between the benzimidazole core and hydrophobic pockets .
相似化合物的比较
Structural Analogues and Isomers
Table 1: Structural and Functional Comparison of Analogues
Key Research Findings
- Bioactivity and Structural Correlations: The N-hydroxycarbamimidoyl group in the target compound provides a balance between hydrogen-bonding capacity and metabolic resistance, whereas tetrazole derivatives (e.g., TCV-116) exhibit superior receptor affinity due to stronger ionic interactions with the angiotensin II receptor’s active site . Cyano-substituted analogues, though lipophilic, show reduced potency, highlighting the critical role of polar substituents at the 2' position .
- Synthetic Efficiency : The target compound’s synthesis achieves an 85% yield under mild conditions, outperforming oxadiazole derivatives, which require multi-step cyclization (e.g., oxadiazolone formation via Curtius rearrangement) .
- Pharmacokinetic Profiles : Ethyl ester derivatives (e.g., oxadiazole-containing compounds) demonstrate prolonged half-lives due to slower esterase-mediated hydrolysis compared to methyl esters .
Mechanistic Insights
- The N-hydroxycarbamimidoyl group acts as a bioisostere for tetrazole, mimicking its acidic properties while offering improved synthetic accessibility .
- Structural isomerism (e.g., positional differences in the benzimidazole carboxylate group) significantly alters binding kinetics. For instance, the 7-carboxylate isomer (target compound) shows 10-fold higher receptor occupancy than the 4-carboxylate analogue .
属性
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-3-33-25-27-21-10-6-9-20(24(30)32-2)22(21)29(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(26)28-31/h4-14,31H,3,15H2,1-2H3,(H2,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJREYQHKLULTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147403-65-4 | |
Record name | Methyl 2-ethoxy-1-[[2′-(hydroxyamidino)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147403-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-ethoxy-1-{[2'-(N-hydroxycarbamimidoyl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。